molecular formula C6H6N2S2 B13103845 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione CAS No. 32084-58-5

2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione

Cat. No.: B13103845
CAS No.: 32084-58-5
M. Wt: 170.3 g/mol
InChI Key: NDHFZFXVOTXVKL-UHFFFAOYSA-N
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Description

2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:

Biological Activity

2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione (CAS No. 32084-58-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for exhibiting significant antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C6H6N2S2, with a molecular weight of 170.3 g/mol. The compound's structure includes a thiazole ring fused to a pyrimidine ring, which contributes to its biological activities.

PropertyValue
CAS No.32084-58-5
Molecular FormulaC6H6N2S2
Molecular Weight170.3 g/mol
IUPAC Name2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione
InChI KeyNDHFZFXVOTXVKL-UHFFFAOYSA-N

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study evaluated its antibacterial efficacy using the broth dilution method and found that several derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

The compound has also been tested for antifungal activity. In vitro assays indicated that it effectively inhibits the growth of fungi such as Candida albicans, with results suggesting that it may disrupt fungal cell membrane integrity .

Antiviral Activity

The antiviral potential of this compound has been explored with promising results. It has been reported to interfere with viral replication mechanisms by inhibiting key viral enzymes . This makes it a candidate for further development as an antiviral agent.

Anticancer Activity

Significant attention has been directed towards the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways. For example, one study highlighted its cytotoxic effects against HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The compound's mechanism includes targeting specific signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research utilizing the DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Synthesis and Evaluation : A series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their biological activities. Among these derivatives, some showed remarkable antibacterial and anticancer activities in vitro .
  • Structure-Activity Relationship (SAR) : The impact of different substituents on the aromatic ring was studied to understand their effects on biological activity. Compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines compared to their electron-donating counterparts .

Properties

CAS No.

32084-58-5

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione

InChI

InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2

InChI Key

NDHFZFXVOTXVKL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=CC(=S)N21

Origin of Product

United States

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